molecular formula C6H7N3O B071914 (E)-2-(pyrimidin-4-yl)acetaldehyde oxime CAS No. 179009-38-2

(E)-2-(pyrimidin-4-yl)acetaldehyde oxime

Cat. No. B071914
M. Wt: 137.14 g/mol
InChI Key: WCIYYOFNONVUQQ-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(pyrimidin-4-yl)acetaldehyde oxime, also known as P4C, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. P4C is a pyrimidine derivative that has been synthesized using a variety of methods.

Mechanism Of Action

(E)-2-(pyrimidin-4-yl)acetaldehyde oxime acts as a positive allosteric modulator of GABA receptors, which are the major inhibitory neurotransmitters in the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime binds to a specific site on the GABA receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA.

Biochemical And Physiological Effects

(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have several biochemical and physiological effects. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime enhances the binding of GABA to the GABA receptor, which results in increased inhibitory effects on the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has several advantages for lab experiments, including its ability to modulate GABA receptors and its neuroprotective effects. However, (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for (E)-2-(pyrimidin-4-yl)acetaldehyde oxime research, including the development of new drugs for the treatment of neurodegenerative diseases and the study of the GABAergic system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been shown to have potential applications in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of (E)-2-(pyrimidin-4-yl)acetaldehyde oxime and to develop new drugs based on its properties.
Conclusion:
In conclusion, (E)-2-(pyrimidin-4-yl)acetaldehyde oxime is a compound that has gained significant attention in recent years due to its potential applications in scientific research. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has several advantages for lab experiments, including its ability to modulate GABA receptors and its neuroprotective effects. However, further research is needed to fully understand the mechanism of action of (E)-2-(pyrimidin-4-yl)acetaldehyde oxime and to develop new drugs based on its properties.

Synthesis Methods

(E)-2-(pyrimidin-4-yl)acetaldehyde oxime can be synthesized using several methods, including the reaction of pyrimidine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate. Another method involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a catalytic amount of acetic acid. The resulting compound is then treated with sodium hydroxide to obtain (E)-2-(pyrimidin-4-yl)acetaldehyde oxime.

Scientific Research Applications

(E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been used in various scientific research applications, including the development of new drugs and the study of the central nervous system. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (E)-2-(pyrimidin-4-yl)acetaldehyde oxime has also been used in the study of the GABAergic system and the modulation of GABA receptors.

properties

CAS RN

179009-38-2

Product Name

(E)-2-(pyrimidin-4-yl)acetaldehyde oxime

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

(NE)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine

InChI

InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4+

InChI Key

WCIYYOFNONVUQQ-RUDMXATFSA-N

Isomeric SMILES

C1=CN=CN=C1C/C=N/O

SMILES

C1=CN=CN=C1CC=NO

Canonical SMILES

C1=CN=CN=C1CC=NO

synonyms

4-Pyrimidineacetaldehyde, oxime, (E)- (9CI)

Origin of Product

United States

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